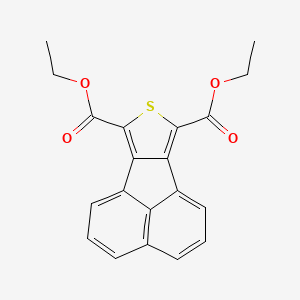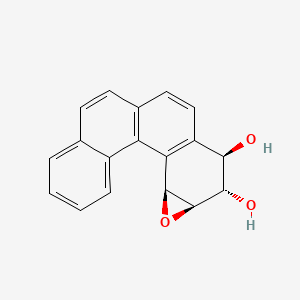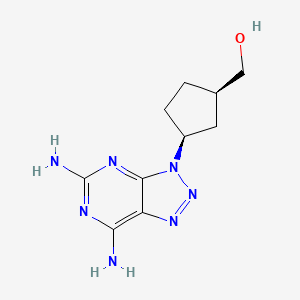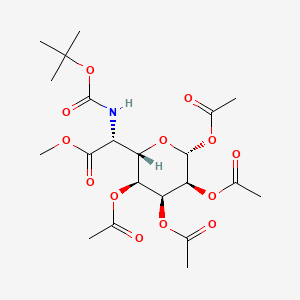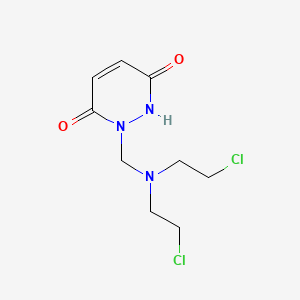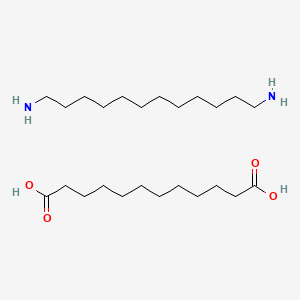![molecular formula C16H20O2 B12793860 pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione CAS No. 66513-31-3](/img/structure/B12793860.png)
pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[102115,802,1104,9]hexadecane-3,10-dione is a complex polycyclic compound with a unique structure characterized by multiple fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the polycyclic framework. This is followed by oxidation and cyclization steps to introduce the ketone functionalities at the 3 and 10 positions .
Industrial Production Methods
While industrial-scale production methods for this specific compound are not widely documented, the principles of organic synthesis and reaction optimization are applied to scale up the laboratory procedures. This involves the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols.
Applications De Recherche Scientifique
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione has several scientific research applications:
Chemistry: It serves as a model compound for studying polycyclic structures and reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound’s stability and reactivity are of interest in materials science and catalysis.
Mécanisme D'action
The mechanism by which pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione exerts its effects involves its ability to interact with various molecular targets. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The ketone groups at positions 3 and 10 play a crucial role in these interactions, often participating in hydrogen bonding and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentacyclo[10.2.1.15,8.02,11.0^4,9]hexadeca-2(11),6,13-triene-3,10-dione : This compound shares a similar polycyclic framework but differs in the presence of double bonds.
- Adamantane derivatives : These compounds also feature polycyclic structures but with different ring arrangements and functionalities.
Uniqueness
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione is unique due to its specific ring fusion pattern and the presence of ketone groups at strategic positions.
Propriétés
Numéro CAS |
66513-31-3 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione |
InChI |
InChI=1S/C16H20O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h7-14H,1-6H2 |
Clé InChI |
VUPXFCMAVVIOEV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C(=O)C4C5CCC(C5)C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)


![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)


